molecular formula C11H13N3S B13254492 N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline

N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline

Cat. No.: B13254492
M. Wt: 219.31 g/mol
InChI Key: FCEASESMCNVBCZ-UHFFFAOYSA-N
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Description

N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline is a compound that features an imidazole ring and a methylsulfanyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline typically involves the formation of the imidazole ring followed by the introduction of the methylsulfanyl group. One common method involves the reaction of 2-methylthioaniline with formaldehyde and ammonium acetate to form the imidazole ring. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-imidazol-2-yl propyl sulfide
  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
  • (1-Methyl-1H-imidazol-2-yl)methanamine

Uniqueness

N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline is unique due to the presence of both the imidazole ring and the methylsulfanyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metal ions. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-4-methylsulfanylaniline

InChI

InChI=1S/C11H13N3S/c1-15-10-4-2-9(3-5-10)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13)

InChI Key

FCEASESMCNVBCZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NCC2=NC=CN2

Origin of Product

United States

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